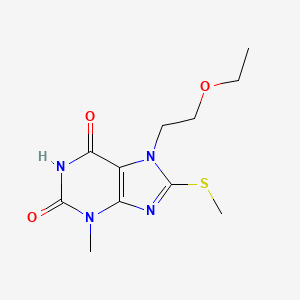

7-(2-ethoxyethyl)-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

Description

This compound (C₁₃H₁₈N₄O₄S, average mass: 326.37 g/mol) is a purine-2,6-dione derivative with a 2-ethoxyethyl group at position 7, a methyl group at position 3, and a methylsulfanyl (SCH₃) substituent at position 8 . Its structure is characterized by:

- 7-position: 2-ethoxyethyl (a hydrophilic ether chain).

- 8-position: Methylsulfanyl (a sulfur-containing group enhancing lipophilicity).

- 3-position: Methyl group (common in xanthine analogs).

Key identifiers include MDL number 488086-47-1 and ChemSpider ID 2403184 .

Properties

IUPAC Name |

7-(2-ethoxyethyl)-3-methyl-8-methylsulfanylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O3S/c1-4-18-6-5-15-7-8(12-11(15)19-3)14(2)10(17)13-9(7)16/h4-6H2,1-3H3,(H,13,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRPMKXUYCPZEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(N=C1SC)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-ethoxyethyl)-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with 2-ethoxyethyl bromide under basic conditions, followed by methylation and thiolation steps. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like column chromatography and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-(2-ethoxyethyl)-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under hydrogenation conditions to remove the ethoxyethyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Sodium hydride, alkyl halides.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: De-ethoxyethylated purine derivatives.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

7-(2-ethoxyethyl)-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in modulating enzyme activity and cellular signaling pathways.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and viral infections.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(2-ethoxyethyl)-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit certain kinases involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Variations in Key Purine-2,6-dione Derivatives

Structural and Functional Differences

7-Position Modifications

- Analog in : A 2-methoxyethyl group at position 7 paired with a 3-hydroxypropylsulfanyl at position 8 may improve metabolic stability due to the hydroxyl group’s polarity.

8-Position Modifications

- Ethylsulfanyl () : Increased lipophilicity compared to methylsulfanyl, possibly affecting membrane permeability.

3-Position Modifications

- Most analogs retain a methyl group at position 3, a hallmark of caffeine-like xanthines. Exceptions (e.g., ethyl in ) are rare and may alter pharmacokinetics.

Biological Activity

7-(2-ethoxyethyl)-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of purine analogs that are being investigated for various therapeutic applications, including anti-cancer and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N4O2S. Its structure includes a purine base modified with an ethoxyethyl side chain and a methylthio group, which may influence its biological interactions.

Anticancer Activity

Recent studies have demonstrated that purine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting cell proliferation in various cancer cell lines.

- Mechanism of Action : These compounds often induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death pathways. They can inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis .

-

Case Studies :

- In one study, a related purine derivative exhibited an IC50 value of 52 nM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .

- Another investigation revealed that certain purine analogs could selectively target cancer cells while sparing non-tumorigenic cells, demonstrating their potential for targeted cancer therapy.

Anti-inflammatory Activity

Purine derivatives have also been explored for their anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

- Research Findings : A study indicated that similar compounds reduced levels of TNF-alpha and IL-6 in vitro, suggesting a potential role in managing inflammatory diseases .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

| Parameter | Value |

|---|---|

| Molecular Weight | 284.34 g/mol |

| Solubility | Soluble in DMSO |

| Half-life | Not yet determined |

Challenges and Future Directions

Despite the promising biological activities of this compound, several challenges remain:

- Limited Data : There is a lack of comprehensive pharmacological data regarding this specific compound.

- Optimization : Further structural modifications may enhance its potency and selectivity for cancer cells.

- Clinical Trials : Future research should focus on clinical trials to establish efficacy and safety profiles.

Q & A

Q. What are the optimal synthetic routes for 7-(2-ethoxyethyl)-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione?

The synthesis typically involves multi-step alkylation and substitution reactions. A common approach is nucleophilic substitution at the purine core using 2-ethoxyethyl and methylsulfanyl groups under controlled conditions. For example:

- Step 1 : React 3-methylxanthine with 2-ethoxyethyl bromide in a polar aprotic solvent (e.g., DMF) at 60–80°C to introduce the 7-position substituent.

- Step 2 : Introduce the 8-methylsulfanyl group via thiolation using methyl disulfide and a base (e.g., KOH) in methanol .

- Key optimization parameters : Solvent polarity (methanol/ethanol vs. DMF), temperature (60–100°C), and reaction time (12–24 hrs) to maximize yield (>70%) and purity (HPLC >95%) .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation requires a combination of spectroscopic and chromatographic techniques:

- FTIR : Identify characteristic peaks for C=O (1690–1650 cm⁻¹), C-S (680–620 cm⁻¹), and ether C-O (1120–1080 cm⁻¹) .

- NMR : Key signals include the 3-methyl group (δ ~3.3 ppm, singlet) and ethoxyethyl protons (δ ~1.2 ppm for CH₃, δ ~3.5 ppm for OCH₂) .

- HPLC-MS : Confirm molecular ion [M+H]⁺ and assess purity (>95%) .

Advanced Research Questions

Q. How do modifications at the 7- and 8-positions influence biological activity?

Structure-activity relationship (SAR) studies reveal:

- 7-position (ethoxyethyl) : Enhances lipophilicity, improving membrane permeability. Larger alkyl chains (e.g., octyl) reduce solubility but increase binding to hydrophobic enzyme pockets .

- 8-position (methylsulfanyl) : The sulfur atom facilitates covalent interactions with cysteine residues in target proteins (e.g., kinases). Replacement with amino groups (e.g., cyclohexylamino) alters selectivity for adenosine receptors .

| Substituent | Biological Activity | Reference |

|---|---|---|

| 8-methylsulfanyl | Moderate kinase inhibition (IC₅₀ ~5 µM) | |

| 8-cyclohexylamino | Enhanced adenosine A₂A affinity (Ki ~50 nM) | |

| 7-octyl (analog) | Anticancer activity (EC₅₀ ~10 µM) |

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies often arise from assay conditions or substituent stereochemistry. Mitigation approaches include:

- Standardized assays : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C) .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and explain variability in IC₅₀ values due to minor structural differences .

- Control experiments : Compare activity against known standards (e.g., theophylline for xanthine derivatives) to normalize data .

Q. What experimental designs are recommended for studying covalent interactions with biological targets?

- Kinetic assays : Measure time-dependent inhibition (e.g., pre-incubation with target enzyme) to confirm irreversible binding .

- Mass spectrometry : Identify adducts formed between the methylsulfanyl group and cysteine residues (e.g., +78 Da shift) .

- Mutagenesis : Replace cysteine with serine in target proteins to validate interaction specificity .

Methodological Considerations

Q. How to optimize reaction conditions for scale-up synthesis?

Q. What analytical techniques quantify degradation products under physiological conditions?

- Stability studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hrs.

- LC-MS/MS : Monitor degradation products (e.g., hydrolysis at the ethoxyethyl group) using MRM transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.